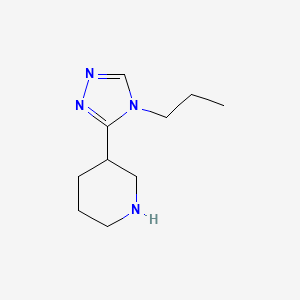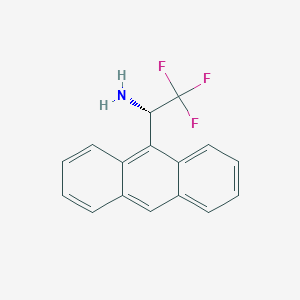
Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate is a chemical compound with the molecular formula C14H12BrFN2O2S and a molecular weight of 371.22 g/mol . This compound is characterized by the presence of a benzothiophene ring substituted with bromine and fluorine atoms, along with a tert-butyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core is synthesized through cyclization reactions involving thiophene derivatives.
Introduction of Bromine and Fluorine Substituents: Bromination and fluorination reactions are carried out using reagents such as bromine and fluorine sources under controlled conditions.
Carbamate Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiophene ring.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate involves its interaction with molecular targets such as enzymes and receptors. The presence of the benzothiophene ring allows it to bind to specific active sites, modulating the activity of the target molecules. The bromine and fluorine substituents enhance its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate can be compared with other benzothiophene derivatives, such as:
Tert-butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-YL)carbamate: Similar structure but with a cyano group instead of a hydrogen atom.
Tert-butyl N-(4-bromo-3-methyl-7-fluoro-benzothiophen-2-YL)carbamate: Contains a methyl group instead of a hydrogen atom.
Tert-butyl N-(4-bromo-7-chloro-benzothiophen-2-YL)carbamate: Chlorine substituent instead of fluorine.
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and applications.
Propriétés
Formule moléculaire |
C13H13BrFNO2S |
|---|---|
Poids moléculaire |
346.22 g/mol |
Nom IUPAC |
tert-butyl N-(4-bromo-7-fluoro-1-benzothiophen-2-yl)carbamate |
InChI |
InChI=1S/C13H13BrFNO2S/c1-13(2,3)18-12(17)16-10-6-7-8(14)4-5-9(15)11(7)19-10/h4-6H,1-3H3,(H,16,17) |
Clé InChI |
PLBVRRYBJNVQHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC2=C(C=CC(=C2S1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B13909210.png)
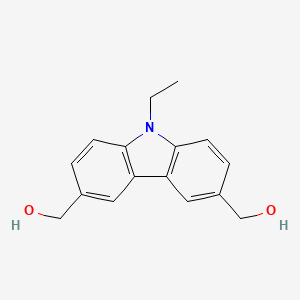
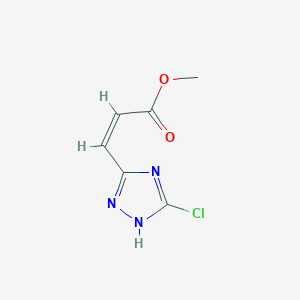

![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13909228.png)
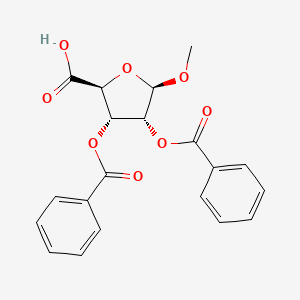
![Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13909244.png)
![5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13909254.png)
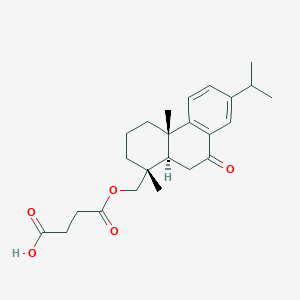
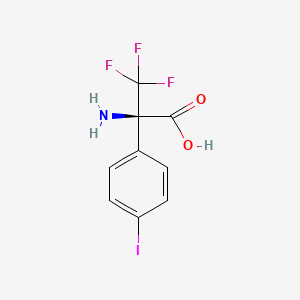
![3-[[3-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B13909276.png)
